molecular formula C12H19NO4 B1404543 cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid CAS No. 1250993-15-7

cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid

Cat. No.: B1404543
CAS No.: 1250993-15-7
M. Wt: 241.28 g/mol
InChI Key: BKMZZZVRNHEHLG-PELKAZGASA-N
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Description

“Cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid” is a chemical compound with the IUPAC name (1S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[4.1.0]heptane-6-carboxylic acid . It contains a total of 37 bonds, including 18 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a total of 37 bonds . It includes a three-membered ring, a six-membered ring, and a seven-membered ring . The structure also contains 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .

Scientific Research Applications

Conformational Locking in Pharmacophores

  • Study : Bicyclo[3.2.0]heptane as a Core Structure for Conformational Locking of 1,3-Bis-Pharmacophores, Exemplified by GABA (Vorberg et al., 2017).
  • Findings : The study highlights the synthesis and structural analysis of N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids. These molecules are conformationally locked with N-Boc-protected γ-aminobutyric acid (GABA) embedded in the bicyclic core. This structural feature is useful for designing molecules with fixed spatial and directional pharmacophoric groups.

Synthesis of Bicyclic β-Lactams

  • Study : Synthesis of Bicyclic Tetrahydrofuran-fused β-Lactams (Mollet et al., 2012).
  • Findings : This research demonstrates the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones using cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones as starting products. The methodology offers an alternative in drug design, particularly in creating compounds with promising pharmacological properties.

Synthesis of Unnatural Amino Acids

  • Study : Synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid (Napolitano et al., 2010).
  • Findings : This study explores the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural amino acid. The amino acid's bicyclic nature and conformational constraints make it a valuable building block in medicinal chemistry.

Enantioselective Synthesis

  • Study : Enantiopure synthesis of carbapenam-3-carboxylic acid methyl ester (Avenoza et al., 2003).
  • Findings : The research focuses on the stereodivergent synthesis of disubstituted pyrrolidines from N-Boc-7-azabicyclo[2.2.1]heptan-2-one-1-carboxylic acid methyl ester, leading to enantiopure trans- and cis-5-(carboxymethyl)pyrrolidine-2-carboxylic acid methyl esters. These compounds play a role in developing stereoisomers for therapeutic applications.

Properties

IUPAC Name

(1R,6S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMZZZVRNHEHLG-PELKAZGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2C[C@@]2(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid
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cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid
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cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid
Reactant of Route 6
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cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid

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